REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C=O.[ClH:14].N.[CH3:16]O>>[Cl:14][CH2:16][C:7]1[CH:8]=[CH:9][C:4]([O:3][C:2]([F:10])([F:11])[F:1])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The waste gases were, via a reflux condenser
|
Type
|
EXTRACTION
|
Details
|
extracted twice with in each case 300 ml of methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 100 ml of water
|
Type
|
CONCENTRATION
|
Details
|
with 100 ml of sodium bicarbonate solution and subsequently concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 18 hPa in a spinning band column
|
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC=C(C=C1)OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |